molecular formula C11H10F3NO B1407956 5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde CAS No. 1707365-34-1

5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

Cat. No.: B1407956
CAS No.: 1707365-34-1
M. Wt: 229.2 g/mol
InChI Key: JBSSNHDUFUAFDU-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C11H10F3NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of a fluorinated benzaldehyde with a pyrrolidine derivative. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the pyrrolidine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzoic acid.

    Reduction: 5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzoic acid
  • 5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzyl alcohol
  • 3-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde

Uniqueness

5-Fluoro-2-(3,3-difluoropyrrolidin-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple fluorine atoms enhances its metabolic stability and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c12-9-1-2-10(8(5-9)6-16)15-4-3-11(13,14)7-15/h1-2,5-6H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBSSNHDUFUAFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(F)F)C2=C(C=C(C=C2)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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